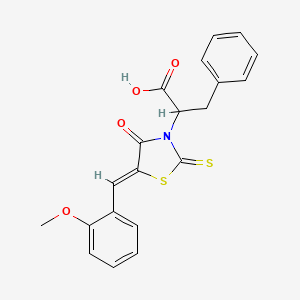
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H17NO4S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of thiazolidinone, closely related to the specified compound, and evaluated their antimicrobial efficacy. These derivatives have shown promising results against a range of bacterial and fungal pathogens:
Antimicrobial Activity : Derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria, with some compounds showing good to moderate activity. Specifically, certain derivatives exhibited very good activity against Gram-positive bacteria like B. subtilus and S. aureus, comparable to standard drugs such as Ampicillin but lower than Ciprofloxacin (Pansare & Devan, 2015). Additionally, rhodanine-3-acetic acid-based amides and esters were active against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating significant antibacterial activity (Krátký, Vinšová, & Stolaříková, 2017).
Antifungal Activity : The antimicrobial and antifungal activity evaluation of thiazolidine-2,4-dione derivatives revealed some compounds demonstrating weak to moderate antibacterial and antifungal effects, highlighting their potential in treating infections caused by these microorganisms (Alhameed et al., 2019).
Anticancer Activity
Research on thiazolidinone derivatives has also extended into evaluating their potential anticancer effects. These compounds have been tested across various cancer cell lines, showing promising anticancer activities:
- Anticancer Potential : A study synthesized a series of thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Some compounds exhibited significant activity against human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with certain derivatives identified as potent anticancer agents (Deep et al., 2016). Another study focused on derivatives with a benzothiazole moiety, finding that two compounds revealed anticancer activity on several cancer cell lines, indicating the role of structural modifications in enhancing biological activity (Havrylyuk et al., 2010).
Propiedades
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-25-16-10-6-5-9-14(16)12-17-18(22)21(20(26)27-17)15(19(23)24)11-13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,23,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZLDYZKVEOI-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



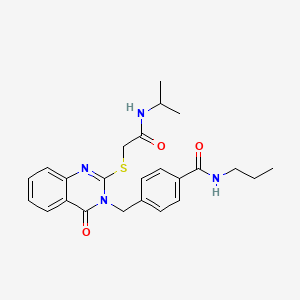
![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine](/img/structure/B2354543.png)
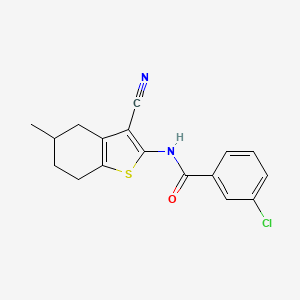
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)
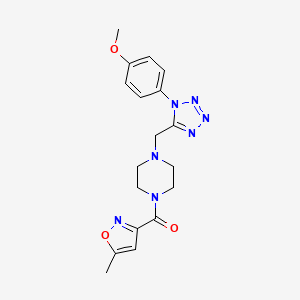

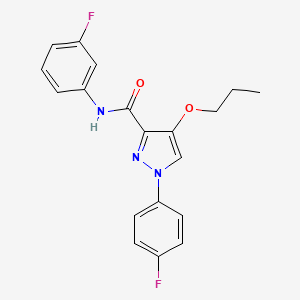

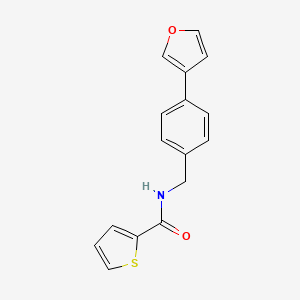
![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)